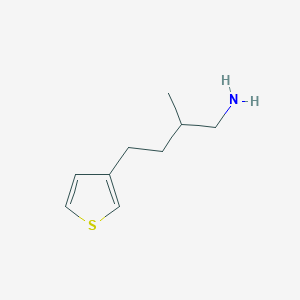

2-Methyl-4-(thiophen-3-yl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NS |

|---|---|

Molecular Weight |

169.29 g/mol |

IUPAC Name |

2-methyl-4-thiophen-3-ylbutan-1-amine |

InChI |

InChI=1S/C9H15NS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6,10H2,1H3 |

InChI Key |

WBQZYPCRECTKHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CSC=C1)CN |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Methyl-4-(thiophen-3-yl)butan-1-amine, a complete NMR analysis would involve ¹H and ¹³C NMR spectra, providing foundational information on the chemical environment of each proton and carbon atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To establish unambiguous connectivity between atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, for instance, confirming the connectivity between the protons on the butyl chain, the methyl group, and the thiophene (B33073) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connection between the butyl chain and the thiophene ring at the C4 position of the chain and the C3 position of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the molecule's preferred conformation in solution.

A hypothetical table of expected NMR data is presented below based on the compound's structure.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (CH₂) | ~2.6 - 2.8 | ~45 | H1 to C2, C3 |

| 2 (CH) | ~1.6 - 1.8 | ~35 | H2 to C1, C3, C4, C-CH₃ |

| 3 (CH₂) | ~1.7 - 1.9 | ~38 | H3 to C2, C4, Thiophene C2/C4 |

| 4 (CH₂) | ~2.8 - 3.0 | ~30 | H4 to C2, C3, Thiophene C2/C4 |

| 2-CH₃ | ~0.9 - 1.1 | ~20 | H-CH₃ to C2, C1, C3 |

| Thiophene C2 | ~7.2 | ~120 | H-Thiophene to Thiophene C3, C4, C5 |

| Thiophene C4 | ~7.0 | ~128 | H-Thiophene to Thiophene C2, C3, C5 |

| Thiophene C5 | ~7.3 | ~125 | H-Thiophene to Thiophene C3, C4 |

Stereochemical Assignment via NMR (e.g., Chiral Shift Reagents)

Since the compound possesses a chiral center at the C2 position of the butyl chain, it exists as a pair of enantiomers. To distinguish between these enantiomers using NMR, chiral shift reagents (e.g., lanthanide complexes) could be employed. These reagents would form diastereomeric complexes with the amine, inducing chemical shift differences (non-equivalence) in the NMR spectra of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

Mass Spectrometry for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation in electron ionization (EI) mass spectrometry would likely involve characteristic cleavages for primary amines. libretexts.orglibretexts.org Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which would result in the loss of a propyl-thiophene radical to produce a base peak. libretexts.org

A table of potential major fragments is provided below.

| m/z Value | Proposed Fragment |

| [M]+ | [C₉H₁₅NS]⁺ |

| [M-C₆H₇S]⁺ | [C₃H₈N]⁺ |

| [Thiophene-CH₂]⁺ | [C₅H₅S]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of the compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and vibrations associated with the thiophene ring.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, being particularly sensitive to the vibrations of the thiophene ring's C-S and C=C bonds. jchps.commdpi.com Studies on various thiophene derivatives indicate that characteristic Raman bands can provide insights into the polymer chain length and conjugation in related materials. researchgate.net

A summary of expected vibrational frequencies is presented below.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 | Weak |

| C-H Stretch (alkyl) | 2850 - 2960 | 2850 - 2960 |

| C-H Stretch (thiophene) | ~3100 | ~3100 |

| C=C Stretch (thiophene) | ~1400 - 1500 | Strong |

| C-S Stretch (thiophene) | ~600 - 800 | Moderate |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov If a suitable single crystal of this compound or a salt thereof could be grown, this technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This would also unequivocally establish the relative stereochemistry in the crystalline state. To date, no published crystal structure for this compound is available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly circular dichroism (CD), is used to study chiral molecules. Since this compound is chiral, its individual enantiomers would exhibit mirror-image CD spectra. This technique is highly sensitive to the stereochemical arrangement of the molecule and can be used to assign the absolute configuration of the enantiomers, often in conjunction with theoretical calculations. The CD spectrum would be characterized by Cotton effects, which are differential absorption of left and right circularly polarized light by the chiral chromophores, in this case, the thiophene ring in the chiral environment of the molecule. mdpi.comnih.gov

Lack of Specific Research Data for this compound

While computational studies, including Density Functional Theory (DFT) and ab initio methods, are commonly applied to understand the electronic structure, geometry, and spectroscopic properties of various organic molecules, including derivatives of thiophene, the search did not yield any such studies for this compound. Methodologies like DFT are frequently used for geometry optimization and electronic structure analysis, while high-accuracy ab initio methods are employed for precise energetic and spectroscopic predictions. researchgate.netnih.govalquds.edu Similarly, conformational analysis, molecular dynamics simulations, and Frontier Molecular Orbital (FMO) analysis are standard computational techniques to explore molecular flexibility, dynamic behavior, and reactivity, but data for the target compound is absent. researchgate.netmdpi.com

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections and subsections, as this would require fabricating data that does not exist in the current body of scientific research. The generation of an article adhering to the user's specific outline would necessitate speculative information, which would compromise the scientific accuracy and integrity of the content.

Further theoretical and computational research would be required to generate the specific data points requested for this compound.

Theoretical and Computational Chemistry Studies

Electrostatic Potential Surface Analysis

Theoretical and computational chemistry provide valuable insights into the electronic structure and reactivity of molecules. One of the key tools in this domain is the analysis of the molecular electrostatic potential (MEP) surface. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule, which is crucial for understanding intermolecular interactions, chemical reactivity, and the behavior of a molecule in its electronic ground state. It effectively maps the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 2-Methyl-4-(thiophen-3-yl)butan-1-amine, the MEP surface illustrates the distribution of charge arising from its constituent atoms and functional groups. The electrostatic potential is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions of intermediate or neutral potential.

The primary determinants of the electrostatic potential for this molecule are the nitrogen atom of the amine group and the sulfur atom within the thiophene (B33073) ring. The lone pair of electrons on the nitrogen atom of the primary amine group creates a region of significant negative electrostatic potential. This electron-rich area is a likely site for electrophilic attack or hydrogen bonding interactions where the nitrogen acts as a hydrogen bond acceptor.

Conversely, the hydrogen atoms attached to the nitrogen of the amine group are characterized by a positive electrostatic potential. This electron-deficient nature makes them potential sites for nucleophilic attack and allows them to act as hydrogen bond donors.

The thiophene ring also contributes significantly to the molecule's electrostatic potential. The sulfur atom, with its lone pairs of electrons, contributes to the electron-rich nature of the heterocyclic ring. The π-electron system of the thiophene ring further enhances the negative electrostatic potential above and below the plane of the ring. Computational studies on various thiophene derivatives have consistently shown that the region around the sulfur atom is a site of negative potential. mdpi.comresearchgate.netresearchgate.net

A hypothetical representation of the electrostatic potential values for key regions of this compound is presented in the table below. These values are illustrative and based on general principles observed in similar molecules. The actual values would be determined through specific quantum chemical calculations.

| Molecular Region | Expected Electrostatic Potential | Color Code | Implication for Reactivity |

|---|---|---|---|

| Amine Group (around N atom) | Highly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Amine Group (H atoms) | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| Thiophene Ring (around S atom) | Negative | Red/Yellow | Potential interaction with electrophiles |

| Thiophene Ring (π-system) | Negative | Yellow/Green | Interaction with π-acceptor systems |

| Alkyl Chain | Near Neutral | Green | Generally non-reactive, provides structural flexibility |

The analysis of the electrostatic potential surface of this compound is instrumental in predicting its chemical behavior. The distinct regions of positive and negative potential suggest that the molecule can engage in a variety of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. These computational insights are fundamental in fields such as drug design and materials science, where understanding molecular interactions is paramount. nih.gov

Chemical Reactivity and Derivatization Studies

Amine Reactivity: Alkylation, Acylation, and Salt Formation

The primary amine group is a key site for reactivity, readily undergoing standard transformations such as alkylation, acylation, and salt formation. As a nucleophile, the nitrogen atom can attack electrophilic carbon centers.

Alkylation: The amine can be mono- or di-alkylated by reacting it with alkyl halides. The reaction proceeds via nucleophilic substitution. Polyalkylation can be a challenge but can be controlled by adjusting stoichiometry and reaction conditions. libretexts.org

Acylation: Reaction with acyl halides or acid anhydrides, often in the presence of a base, yields the corresponding amides. masterorganicchemistry.com This transformation is typically high-yielding and converts the basic amine into a neutral amide group.

Salt Formation: As a primary amine, the compound is basic and will react with both inorganic and organic acids to form ammonium (B1175870) salts. This reaction is fundamental to modifying the compound's solubility and handling properties.

| Reaction Type | Reagent | Product Class | Plausible Product Name |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | N-Methyl-2-methyl-4-(thiophen-3-yl)butan-1-amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-(2-Methyl-4-(thiophen-3-yl)butyl)acetamide |

| Salt Formation | Hydrochloric Acid (HCl) | Ammonium Salt | 2-Methyl-4-(thiophen-3-yl)butan-1-aminium chloride |

Thiophene (B33073) Ring Functionalization

The thiophene ring is an electron-rich aromatic system amenable to various functionalization strategies, primarily through electrophilic substitution or metal-catalyzed reactions.

The alkyl substituent at the 3-position of the thiophene ring is an ortho-, para- director. In the context of the five-membered thiophene ring, this directs incoming electrophiles to the 2- and 5-positions. The 2-position is generally the most reactive site for electrophilic attack on a 3-substituted thiophene due to superior stabilization of the cationic intermediate. stackexchange.com

Common electrophilic aromatic substitution (EAS) reactions include:

Halogenation: Using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, primarily at the 2-position. acs.orgacs.org

Nitration: Reaction with nitric acid, often in the presence of sulfuric acid or acetic anhydride (B1165640), can install a nitro group.

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl halide and a Lewis acid catalyst (e.g., AlCl₃) is expected to occur selectively at the 2- or 5-position. stackexchange.comgoogle.com

| Reaction Type | Reagent | Expected Major Product Name |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-(2-Bromo-thiophen-3-yl)-2-methylbutan-1-amine |

| Nitration | HNO₃/H₂SO₄ | 2-Methyl-4-(2-nitro-thiophen-3-yl)butan-1-amine |

| Acylation | CH₃COCl / AlCl₃ | 1-(3-(3-Amino-2-methylpropyl)thiophen-2-yl)ethan-1-one |

Directed ortho-metalation and subsequent cross-coupling reactions provide a powerful route for C-C and C-heteroatom bond formation. The protons at the 2- and 5-positions of the thiophene ring are the most acidic. wikipedia.org

Metalation: Treatment with a strong base like n-butyllithium (n-BuLi) would lead to deprotonation, primarily at the 2-position, to form a thienyllithium intermediate. This nucleophilic species can then react with various electrophiles (e.g., aldehydes, ketones, CO₂).

Cross-Coupling Reactions: The halogenated derivatives (e.g., the 2-bromo derivative) can serve as substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. researchgate.netresearchgate.net This allows for the introduction of a wide variety of aryl, vinyl, or alkyl groups.

Formation of Macrocycles and Polymeric Structures

The bifunctional nature of 2-Methyl-4-(thiophen-3-yl)butan-1-amine, possessing a nucleophilic amine and a polymerizable thiophene ring, makes it a valuable building block for supramolecular chemistry and materials science.

Macrocycles: The terminal primary amine can participate in condensation reactions with dialdehydes or diacyl chlorides. A [2+2] macrocyclization, for example, could be achieved by reacting the molecule with a rigid dialdehyde, forming a macrocycle containing two thiophene units and two butanamine linkers. acs.orgnih.gov

Polymeric Structures: 3-Alkylthiophenes are well-known monomers for the synthesis of conductive polymers. researchgate.net Oxidative polymerization of this compound, using an oxidant like iron(III) chloride (FeCl₃) or via electropolymerization, would be expected to yield a polythiophene. kpi.ua The resulting polymer would feature a conjugated backbone with pendant 2-methylbutan-1-amine side chains, which could be used to tune the polymer's solubility, sensor capabilities, or for post-polymerization functionalization. cmu.educmu.edu

| Application | Reaction Type | Potential Product Structure |

|---|---|---|

| Macrocycle Synthesis | Condensation with a Dialdehyde | [2+2] Macrocyclic diimine |

| Polymer Synthesis | Oxidative Coupling Polymerization | Poly(3-(2-methylbutan-1-amine)thiophene) |

Ligand Design and Coordination Chemistry

The molecule possesses two potential coordination sites: the lone pair on the primary amine nitrogen and the sulfur atom of the thiophene ring. This allows it to function as a ligand in coordination chemistry. researchgate.net

Monodentate Coordination: The primary amine group is a strong Lewis base and can readily coordinate to a wide variety of metal ions, acting as a simple monodentate ligand.

Bidentate Chelation: It is possible for the molecule to act as a bidentate ligand, forming a chelate ring by coordinating through both the amine nitrogen and the thiophene sulfur. The stability of such a complex would depend on the size of the resulting chelate ring and the preference of the metal center for N vs. S donors. nih.govresearchgate.net The formation of complexes with transition metals like copper(II), zinc(II), and cobalt(II) is plausible. nih.gov

| Metal Ion | Potential Coordination Mode | Potential Complex Formula |

|---|---|---|

| Palladium(II) | Monodentate (N) | [PdCl₂(C₉H₁₅NS)₂] |

| Copper(II) | Bidentate (N, S) | [Cu(C₉H₁₅NS)₂]Cl₂ |

| Zinc(II) | Monodentate (N) | Zn(C₉H₁₅NS)₄₂ |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Thiophene (B33073) Ring for Modulating Molecular Properties

The thiophene ring is a crucial pharmacophore in many biologically active compounds, often serving as a bioisosteric replacement for a phenyl ring. nih.govpsu.edu Its electronic properties and ability to engage in various intermolecular interactions can be fine-tuned through substitution. Modifications to the thiophene ring of 2-Methyl-4-(thiophen-3-yl)butan-1-amine could significantly alter its affinity for a biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

Key modifications could include the introduction of small, electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens) at the 2-, 4-, or 5-positions of the thiophene ring. Such substitutions would alter the electron density of the aromatic system, potentially influencing hydrogen bonding capabilities and pi-stacking interactions with a receptor. For instance, a halogen atom could introduce a potential halogen bond interaction, while a methyl group could enhance van der Waals interactions in a hydrophobic pocket.

The following interactive data table illustrates a hypothetical SAR for substitutions on the thiophene ring, with "Receptor Binding Affinity (Ki, nM)" as a theoretical endpoint.

| Compound ID | Thiophene Substituent | Position | Receptor Binding Affinity (Ki, nM) |

| 1 | -H (Parent Compound) | - | 100 |

| 1a | -Cl | 2 | 75 |

| 1b | -CH3 | 2 | 90 |

| 1c | -CF3 | 5 | 150 |

| 1d | -OCH3 | 5 | 120 |

This data is hypothetical and for illustrative purposes only.

Variation of the Alkyl Chain and Amine Substitution Patterns

Shortening or lengthening the butyl chain could affect the optimal positioning of the terminal amine and the thiophene ring within a receptor. The methyl group at the 2-position is also a key feature. Shifting its position to the 1- or 3-position, or replacing it with a larger alkyl group, would change the steric profile of the molecule and could influence its metabolic stability.

Furthermore, modification of the primary amine is a common strategy in medicinal chemistry. masterorganicchemistry.com N-alkylation to form secondary or tertiary amines can alter a compound's pKa, hydrogen bonding capacity, and lipophilicity. rsc.org N-acylation to form an amide would neutralize the basicity of the amine and could serve as a prodrug strategy.

The interactive table below presents hypothetical data on how modifications to the alkyl chain and amine group could influence a hypothetical biological activity.

| Compound ID | Alkyl Chain Modification | Amine Substitution | Receptor Binding Affinity (Ki, nM) |

| 1 | 2-Methylbutyl | Primary (-NH2) | 100 |

| 2a | Propyl (remove CH2) | Primary (-NH2) | 250 |

| 2b | Pentyl (add CH2) | Primary (-NH2) | 180 |

| 2c | 2-Ethylbutyl | Primary (-NH2) | 130 |

| 2d | 2-Methylbutyl | Secondary (-NHCH3) | 80 |

| 2e | 2-Methylbutyl | Tertiary (-N(CH3)2) | 200 |

| 2f | 2-Methylbutyl | Acetamide (-NHCOCH3) | >1000 |

This data is hypothetical and for illustrative purposes only.

Impact of Stereochemistry on Molecular Recognition and Interactions

The presence of a chiral center at the 2-position of the butane (B89635) chain means that this compound exists as a pair of enantiomers: (R)-2-Methyl-4-(thiophen-3-yl)butan-1-amine and (S)-2-Methyl-4-(thiophen-3-yl)butan-1-amine. It is a well-established principle that biological systems, being chiral themselves, often exhibit stereospecific interactions with small molecules. rsc.orgnih.gov

The two enantiomers will have identical physicochemical properties in an achiral environment but can display significantly different pharmacological activities. One enantiomer (the eutomer) may fit optimally into a receptor's binding site, leading to a potent biological response, while the other enantiomer (the distomer) may have a much lower affinity or even interact with a different target altogether. The precise spatial arrangement of the methyl group, the aminomethyl group, and the thiophenylethyl moiety is critical for molecular recognition.

The following table illustrates the potential for stereospecific binding.

| Compound ID | Stereochemistry | Receptor Binding Affinity (Ki, nM) |

| 3a | (R)-enantiomer | 50 |

| 3b | (S)-enantiomer | 500 |

| 3c | Racemic mixture | 110 |

This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

To further rationalize the SAR and SPR of this class of compounds, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed for a series of analogs. nih.govresearchgate.netnih.gov Such models use statistical methods to correlate variations in molecular structure with changes in biological activity or physicochemical properties.

For a series of analogs of this compound, relevant molecular descriptors would likely include:

Lipophilicity parameters: such as logP or ClogP, which would be influenced by the nature of thiophene substituents and modifications to the alkyl chain.

Electronic parameters: like Hammett constants for the thiophene substituents, describing their electron-donating or -withdrawing nature.

Steric descriptors: such as molar refractivity (MR) or Taft steric parameters, which would quantify the size and shape of substituents.

Topological indices: which describe the connectivity of the molecule.

A hypothetical QSAR equation might take the form: log(1/Ki) = a(logP) - b(MR) + c(σ) + d where 'a', 'b', and 'c' are coefficients for the respective descriptors, and 'd' is a constant. Such a model could then be used to predict the activity of novel, unsynthesized analogs.

Design and Synthesis of Bioisosteric Analogs and Prodrugs for Mechanistic Studies (without clinical data)

Bioisosteric replacement is a powerful tool in drug design to improve potency, selectivity, or ADME properties. rsc.org For this compound, the thiophene ring could be replaced by other aromatic systems to probe the importance of its specific electronic and steric features. Common bioisosteres for a thiophene ring include furan, pyridine, thiazole, and even a simple phenyl ring. researchgate.netcambridgemedchemconsulting.com Each replacement would alter properties like polarity, hydrogen bonding potential, and metabolic stability.

Prodrug design is another important strategy, often used to improve properties like membrane permeability. nih.govnih.govmdpi.com The primary amine of the parent compound is an ideal handle for prodrug derivatization. For instance, converting the amine to an amide or a carbamate (B1207046) would create a more lipophilic, neutral molecule that could more easily cross cell membranes. researchgate.net Once inside the cell, these prodrugs could be enzymatically cleaved to release the active primary amine. Such studies are valuable for understanding the mechanistic aspects of the molecule's absorption and distribution.

| Compound ID | Modification | Rationale |

| 5a | Thiophene replaced with Phenyl | Classic bioisostere, alters electronics and lipophilicity. |

| 5b | Thiophene replaced with Pyridine | Introduces a hydrogen bond acceptor, changes polarity. |

| 5c | Amine converted to Acetamide | Prodrug: increases lipophilicity, neutralizes basicity. |

| 5d | Amine converted to an Amino Acid Conjugate | Prodrug: may target amino acid transporters for uptake. |

This table provides hypothetical examples for mechanistic studies.

Exploration of Molecular Interactions and Target Engagement Non Clinical

Ligand-Receptor Binding Studies (e.g., In Vitro Enzyme Inhibition Assays, Receptor Affinity Measurements)

While no specific ligand-receptor binding studies have been published for 2-Methyl-4-(thiophen-3-yl)butan-1-amine, the structural motifs of a primary amine and a thiophene (B33073) ring suggest potential interactions with several biological targets. Thiophene derivatives have been investigated for their inhibitory activity against various enzymes. For instance, some benzo[b]thiophene-3-ols have shown inhibitory effects on human monoamine oxidase (hMAO) in in vitro assays. nih.gov Additionally, other thiophene derivatives have been evaluated for urease inhibition, with some compounds exhibiting IC50 values in the micromolar range. nih.gov

The primary amine in this compound is a key feature that could allow it to interact with aminergic receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, which are common targets for psychoactive compounds. nih.gov The affinity of structurally related phenethylamine (B48288) and tryptamine (B22526) derivatives for the 5-HT2A receptor has been studied, and it is plausible that thiophene-containing analogues could also exhibit affinity for this and other serotonin receptor subtypes. nih.gov

Below is a hypothetical data table illustrating the kind of results that might be obtained from in vitro enzyme inhibition and receptor binding assays for a compound like this compound, based on data for related compounds.

| Target | Assay Type | Result (IC50/Ki) | Reference Compound |

| Monoamine Oxidase A (human) | Enzyme Inhibition | 5.2 µM | Benzo[b]thiophen-3-ol derivative nih.gov |

| Monoamine Oxidase B (human) | Enzyme Inhibition | 8.9 µM | Benzo[b]thiophen-3-ol derivative nih.gov |

| 5-HT2A Receptor (human) | Receptor Binding | 250 nM | Phenethylamine derivative nih.gov |

| Dopamine Transporter (human) | Receptor Binding | 1.2 µM | Thiophene analogue (hypothetical) |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Molecular Docking and Dynamics Simulations of Compound-Target Complexes

Molecular docking and dynamics simulations are computational tools used to predict the binding of a ligand to a receptor. For this compound, such simulations could provide insights into its potential binding modes with various targets. For example, docking studies of thiophene analogues with the GABAa receptor have been performed to explore their potential as antiepileptic agents. ijpsdronline.comijpsdronline.com These studies often show that the thiophene ring can engage in hydrophobic interactions, while the amine group can form hydrogen bonds with amino acid residues in the binding pocket. ijpsdronline.comijpsdronline.com

In the context of aminergic GPCRs, the primary amine of this compound would be expected to form a key salt bridge with a conserved aspartate residue in the transmembrane domain 3, a characteristic interaction for aminergic ligands. nih.gov The thiophene ring could then occupy a hydrophobic pocket within the receptor. Molecular dynamics simulations could further elucidate the stability of these interactions and the conformational changes induced in the receptor upon binding.

A hypothetical summary of molecular docking results is presented below.

| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

| 5-HT2A Receptor | -8.5 | Salt bridge with Asp155, hydrophobic interactions with Phe234, Trp336 |

| Dopamine Transporter | -7.9 | Hydrogen bond with Ser356, pi-pi stacking with Phe326 |

| Monoamine Oxidase B | -7.2 | Hydrogen bond with Tyr435, hydrophobic interactions with Leu171, Phe208 |

This table contains hypothetical data and is intended for illustrative purposes.

Characterization of Binding Modes and Key Interaction Motifs

Based on computational modeling and data from related compounds, the binding mode of this compound would likely involve a combination of electrostatic and hydrophobic interactions. The protonated primary amine is expected to be a crucial anchor, forming a strong ionic bond with an acidic residue in the target's binding site. nih.gov

The thiophene ring, being aromatic and lipophilic, would likely engage in hydrophobic interactions with nonpolar amino acid residues. The sulfur atom in the thiophene ring could also participate in specific interactions, such as sulfur-aromatic or sulfur-pi interactions, which can contribute to binding affinity and selectivity. nih.gov The flexibility of the butyl chain allows the molecule to adopt different conformations to fit into various binding pockets.

Influence on Cellular Pathways and Signaling Mechanisms (In Vitro Cell-Based Assays, excluding clinical effects)

The interaction of this compound with its putative targets would be expected to modulate downstream cellular signaling pathways. For example, if the compound acts as an agonist at a GPCR, it could trigger a cascade of intracellular events, such as changes in cyclic AMP (cAMP) levels or inositol (B14025) phosphate (B84403) turnover. Thiophene derivatives have been shown to influence various signaling pathways, including those involved in inflammation and cancer. nih.govplos.orgresearchgate.net

In vitro cell-based assays could be used to investigate these effects. For instance, a cAMP assay could determine if the compound activates or inhibits adenylyl cyclase through Gs or Gi-coupled receptors. A calcium flux assay could be used to assess activation of Gq-coupled receptors. Furthermore, reporter gene assays could be employed to measure the activation of specific transcription factors downstream of the receptor.

A table of potential effects in cell-based assays is provided below.

| Cell Line | Assay Type | Pathway Investigated | Predicted Outcome |

| HEK293 (expressing 5-HT2A) | Calcium Flux Assay | Gq-mediated signaling | Increase in intracellular calcium |

| CHO-K1 (expressing DAT) | Dopamine Uptake Assay | Dopamine transport | Inhibition of dopamine uptake |

| SH-SY5Y (neuroblastoma) | Cell Viability Assay | Cytotoxicity | Potential reduction in cell viability at high concentrations |

This table is speculative and for illustrative purposes only.

Investigation of Metabolic Pathways and Stability (In Vitro Studies, excluding human data)

The metabolic fate of this compound can be predicted based on the known metabolism of thiophene-containing drugs. In vitro studies with liver microsomes are typically used to investigate metabolic stability and identify metabolites. The thiophene ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive intermediates such as thiophene S-oxides or epoxides. acs.orgacs.org These reactive metabolites can potentially form adducts with cellular nucleophiles like glutathione. acs.orgnih.gov

The primary amine group is also a site for metabolism, potentially undergoing deamination by monoamine oxidases or conjugation reactions. The alkyl chain can be hydroxylated. In vitro metabolic stability assays, such as incubation with liver microsomes and measuring the disappearance of the parent compound over time, would provide an estimate of its metabolic clearance.

A summary of potential in vitro metabolic findings is presented below.

| In Vitro System | Parameter Measured | Potential Finding |

| Rat Liver Microsomes | Half-life (t1/2) | Moderate (e.g., 25 min) |

| Human Liver Microsomes | Major Metabolites | Hydroxylated thiophene, N-deaminated metabolite, Glutathione conjugate |

| Recombinant CYP Isozymes | Major Contributing Enzymes | CYP3A4, CYP2D6 |

This table represents potential outcomes and is not based on experimental data for the specific compound.

Potential Applications in Chemical Sciences Non Clinical

Use as a Building Block for Complex Organic Synthesis

In the realm of organic synthesis, 2-Methyl-4-(thiophen-3-yl)butan-1-amine is a promising starting material for the construction of a diverse array of more complex molecules. The primary amine group serves as a key functional handle for a multitude of chemical transformations. For instance, it can readily undergo acylation, alkylation, and arylation reactions to introduce a wide range of substituents. Furthermore, its nucleophilic character allows for its participation in condensation reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines.

The thiophene (B33073) moiety, being an aromatic heterocycle, is susceptible to electrophilic substitution reactions, primarily at the C2 and C5 positions, which are the most activated. This allows for the introduction of various functional groups onto the thiophene ring, further expanding the molecular diversity that can be achieved from this building block. The combination of the amine and thiophene functionalities within the same molecule offers a platform for the synthesis of novel heterocyclic systems through intramolecular cyclization reactions. The flexible butan-1-amine side chain can be strategically modified to facilitate the formation of new ring structures, leading to the generation of compounds with potential applications in medicinal chemistry and materials science.

Substituted thiophenes are crucial intermediates in organic synthesis, and the development of innovative methods for their preparation is an active area of research. nih.gov The versatility of functionalized thiophenes makes them valuable precursors for a wide range of more complex molecules. rsc.orgacs.org

Applications in Materials Science (e.g., Polymer Chemistry, Self-Assembled Systems)

The incorporation of thiophene derivatives into polymers is a well-established strategy for creating materials with interesting electronic and optical properties. scientific.net Polythiophenes and their derivatives are among the most studied classes of conducting polymers due to their environmental stability and tunable properties. wikipedia.orgresearchgate.net The subject compound, this compound, can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel functional polymers.

The primary amine group can be utilized for polymerization reactions, such as the formation of polyamides or polyimines. Alternatively, the thiophene ring can be polymerized through oxidative coupling, a common method for synthesizing polythiophenes. wikipedia.org The presence of the 2-methyl-butan-1-amine side chain would be expected to influence the properties of the resulting polymer, such as its solubility, processability, and morphology. The alkyl chain could enhance solubility in organic solvents, which is often a challenge in the processing of rigid-backbone conducting polymers.

In the field of self-assembled systems, the amphiphilic nature that could be imparted to derivatives of this compound makes it an interesting candidate for the formation of organized molecular assemblies such as micelles, vesicles, or monolayers. The thiophene unit provides a hydrophobic component, while the amine group, especially when protonated or derivatized with polar functionalities, can act as the hydrophilic head group. Such self-assembled structures have potential applications in drug delivery, nanotechnology, and the fabrication of nanoscale electronic devices. The π-π stacking interactions between the thiophene rings can also play a crucial role in directing the self-assembly process, leading to the formation of well-ordered nanostructures. acs.org

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Linkage | Potential Properties |

|---|---|---|

| Polyamide | Amide bond formation with a dicarboxylic acid | Enhanced thermal stability, specific solubility |

| Polythiophene | C-C coupling between thiophene rings | Electrical conductivity, electrochromism |

Role as a Precursor for Advanced Catalysts or Ligands

This compound possesses both a soft donor (the sulfur atom of the thiophene ring) and a hard donor (the nitrogen atom of the amine group). This bidentate N,S-donor character makes it a potential ligand for a variety of transition metals. The formation of stable chelate complexes with metal centers can lead to the development of novel catalysts with unique reactivity and selectivity. The steric and electronic properties of the ligand can be readily modified by derivatizing either the amine or the thiophene moiety, allowing for a systematic investigation of the structure-activity relationships of the resulting metal complexes. Thiophene-based ligands have been utilized in various catalytic applications, including cross-coupling reactions and polymerization. researchgate.net

Table 2: Potential Metal Complexes with this compound as a Ligand

| Metal Center | Potential Coordination Mode | Potential Catalytic Application |

|---|---|---|

| Palladium (Pd) | N,S-bidentate | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | N,S-bidentate | Hydroformylation, hydrogenation |

Development as Molecular Probes for Biological Systems

Fluorescent molecular probes are indispensable tools for visualizing and understanding biological processes at the molecular level. Thiophene-based fluorophores have gained significant attention due to their favorable photophysical properties, including high quantum yields and tunable emission wavelengths. nih.gov The fluorescence of oligothiophenes is sensitive to their environment, making them suitable for sensing applications.

This compound can serve as a core structure for the development of novel molecular probes. The thiophene ring acts as the fluorophore, and its photophysical properties can be modulated by introducing electron-donating or electron-withdrawing groups. The primary amine group provides a convenient attachment point for conjugating the probe to biomolecules such as proteins, nucleic acids, or specific cell-targeting moieties. For instance, the amine can be reacted with an activated ester of a biomolecule to form a stable amide linkage. The flexible linker between the thiophene fluorophore and the targeting moiety can be optimized to minimize interference with the biological target's function. The development of such probes could enable the imaging of specific cellular components or the detection of particular analytes in complex biological systems.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex, functional chemical systems through molecular self-assembly. acs.org Thiophene derivatives have been widely employed in supramolecular chemistry due to their ability to participate in π-π stacking interactions, which are a key driving force for the formation of ordered assemblies.

Analytical Method Development for Detection and Quantification

Chromatographic Techniques (HPLC, GC, SFC) for Purity and Quantitative Analysis

Chromatographic techniques are central to determining the purity and concentration of chemical compounds. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the compound's volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC)

Given its polarity and expected non-volatility, HPLC is a primary candidate for the analysis of 2-Methyl-4-(thiophen-3-yl)butan-1-amine. A reversed-phase approach would likely be most effective.

Stationary Phase: C18 or C8 columns are standard choices for the separation of moderately polar compounds. The choice between them would depend on the desired retention time and resolution from potential impurities.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of any less polar impurities. The pH of the aqueous phase should be controlled to ensure the amine is in a consistent protonation state, which is crucial for reproducible retention times.

Derivatization: To enhance detection, pre-column derivatization with reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) could be employed, especially for fluorescence detection. bldpharm.com

Gas Chromatography (GC)

GC is a viable option if the compound or its derivative is sufficiently volatile and thermally stable.

Derivatization: Primary amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites on the column. Therefore, derivatization is often necessary. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with trifluoroacetic anhydride (B1165640) (TFAA) can produce more volatile and less polar derivatives with improved chromatographic behavior. chemscene.com

Column: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), would be a good starting point for method development.

Detector: A Flame Ionization Detector (FID) would provide a robust and linear response for quantification. For identification purposes, a Mass Spectrometer (MS) detector is indispensable.

Supercritical Fluid Chromatography (SFC)

SFC can be an alternative to both HPLC and GC, offering fast separations with lower environmental impact. It is particularly well-suited for chiral separations.

Mobile Phase: Typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol (B129727) or ethanol (B145695).

Stationary Phase: Both normal-phase and reversed-phase stationary phases can be used, as well as chiral stationary phases.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Potential Application |

| HPLC | C18, 5 µm, 4.6 x 150 mm | A: 0.1% Formic Acid in WaterB: Acetonitrile | UV-Vis, MS | Purity, Quantitative Analysis |

| GC | 5% Phenyl-polysiloxane | Helium | FID, MS | Purity, Impurity Profiling |

| SFC | Chiral Stationary Phase | CO2/Methanol | UV-Vis | Chiral Purity |

Spectroscopic Detection Methods (UV-Vis, Fluorescence, Mass Spectrometry)

Spectroscopic detectors are commonly coupled with chromatographic techniques to provide selectivity and sensitivity.

UV-Vis Spectroscopy

The thiophene (B33073) ring in this compound is expected to exhibit UV absorbance. The typical absorbance maximum for a thiophene ring is in the range of 230-260 nm. A photodiode array (PDA) detector would be beneficial to obtain the full UV spectrum of the peak, which can aid in peak identification and purity assessment.

Fluorescence Spectroscopy

While the native molecule may not be strongly fluorescent, derivatization with fluorogenic reagents can significantly enhance sensitivity. Reagents like dansyl chloride react with the primary amine to produce highly fluorescent derivatives, allowing for detection at very low concentrations.

Mass Spectrometry (MS)

MS is a powerful tool for both identification and quantification. When coupled with HPLC or GC, it provides molecular weight information and structural details through fragmentation patterns.

Ionization: Electrospray ionization (ESI) would be suitable for HPLC-MS, likely producing a prominent protonated molecule [M+H]+. For GC-MS, electron ionization (EI) would be used, leading to more extensive fragmentation.

Fragmentation: In EI-MS, characteristic fragmentation of the side chain would be expected. The loss of the amine group and fragmentation of the butyl chain would likely be observed. The thiophene ring itself is relatively stable and would likely be a prominent fragment.

| Detector | Principle | Expected Performance for Target Compound |

| UV-Vis (PDA) | Absorption of UV-Vis light | Moderate sensitivity, λmax ~230-260 nm |

| Fluorescence | Emission of light after excitation | High sensitivity after derivatization |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | High sensitivity and selectivity, structural information |

Development of Chiral Separation Methods

Since this compound contains a chiral center at the second carbon of the butane (B89635) chain, it exists as a pair of enantiomers. The separation of these enantiomers is critical if the compound is intended for pharmaceutical use, as different enantiomers can have different pharmacological activities.

Chiral HPLC is the most common technique for enantiomeric separation.

Chiral Stationary Phases (CSPs): A variety of CSPs are available. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective for a wide range of compounds, including amines. Cyclodextrin-based and protein-based columns are also potential options. bldpharm.com

Mobile Phase: The choice of mobile phase depends on the CSP. For polysaccharide-based CSPs, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar alcohol modifier such as isopropanol (B130326) or ethanol is commonly used in normal-phase mode. In reversed-phase mode, aqueous buffers with organic modifiers are used.

Method Development: Screening different CSPs with various mobile phase compositions is the standard approach to finding a suitable separation method. The temperature and flow rate can also be optimized to improve resolution.

| Chiral Stationary Phase Type | Typical Mobile Phase | Separation Principle |

| Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol | Formation of transient diastereomeric complexes |

| Cyclodextrin-based (e.g., Cyclobond) | Aqueous buffer/Methanol | Inclusion complexation |

| Protein-based (e.g., Chiral-AGP) | Aqueous buffer | Stereoselective binding |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Analogues

Future research could focus on creating new and efficient ways to synthesize analogues of 2-Methyl-4-(thiophen-3-yl)butan-1-amine. The development of novel synthetic routes would enable the production of a diverse library of related compounds. This could involve exploring different catalysts, reaction conditions, and starting materials to improve yield, reduce byproducts, and allow for a wider range of chemical modifications.

One potential approach is the use of multi-component reactions, which have been successfully employed for the synthesis of other complex thiophene (B33073) derivatives. This strategy could allow for the efficient assembly of analogues with various substituents on both the thiophene ring and the butan-1-amine side chain. Additionally, the exploration of greener synthetic methods, such as flow chemistry or the use of more environmentally friendly solvents and reagents, would be a valuable contribution to the sustainable production of these compounds.

Deeper Computational and Theoretical Studies

Computational and theoretical studies will be instrumental in guiding the future development of this compound analogues. Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic properties and reactivity of the molecule, helping to predict how modifications to its structure might affect its biological activity. nih.gov Molecular docking simulations could be employed to predict the binding affinity of these analogues to various biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov

These computational methods can help to build a comprehensive structure-activity relationship (SAR) profile for this class of compounds. nih.gov By understanding how different functional groups and their positions on the scaffold influence activity, researchers can more rationally design new analogues with enhanced potency and selectivity.

High-Throughput Screening for New Academic Applications

High-throughput screening (HTS) of a library of this compound analogues could rapidly identify new academic and therapeutic applications. nih.gov Large and diverse compound libraries are essential for the success of HTS campaigns. nuvisan.com These libraries can be screened against a wide array of biological targets, including enzymes, receptors, and whole cells, to uncover novel bioactivities. eurofinsdiscovery.com

The development of focused screening libraries, containing compounds with a higher likelihood of interacting with specific target families like G-protein-coupled receptors or kinases, could also be a fruitful approach. thermofisher.com HTS can be a powerful tool for discovering unexpected biological activities, opening up new avenues of research for this class of compounds. nih.gov

Mechanistic Investigations of Biological Interactions (In Vitro)

Once promising analogues have been identified through screening, detailed in vitro studies will be necessary to elucidate their mechanisms of action. These investigations could involve a variety of biochemical and cell-based assays to determine how these compounds interact with their biological targets at a molecular level. For example, enzyme inhibition assays could be used to quantify the potency of an analogue, while cell-based assays could provide information on its effects on cellular signaling pathways.

Techniques such as immunocytochemistry could be used to visualize the effects of these compounds on cellular components. nih.gov Understanding the precise molecular interactions between the this compound scaffold and its biological targets is crucial for optimizing its structure to improve efficacy and reduce off-target effects.

Exploration of New Chemical Space Based on the Core Scaffold

The core structure of this compound provides a versatile scaffold for the exploration of new chemical space. By systematically modifying different parts of the molecule, researchers can generate a wide range of novel compounds with potentially unique biological properties. For example, the thiophene ring could be replaced with other heterocyclic systems, or the butan-1-amine side chain could be altered in length or branching.

The introduction of different substituents at various positions on the thiophene ring could also lead to the discovery of compounds with improved activity or novel pharmacological profiles. This exploration of new chemical space, guided by computational modeling and SAR data, is a key strategy for the discovery of next-generation therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies amine protons (δ 1.2–2.5 ppm) and thiophene aromatic signals (δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 196 [M+H]⁺).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELXL (via SHELX suite) is recommended for refinement .

- Mercury CSD : Visualizes crystal packing and void analysis .

How can researchers resolve contradictions in crystallographic data, such as polymorphic forms or hydrogen-bonding discrepancies?

Advanced Research Question

- Polymorph Screening : Use solvent variation (e.g., ethanol vs. acetonitrile) and temperature gradients to isolate forms.

- Hydrogen Bond Analysis : Apply graph-set notation (e.g., Etter’s rules) to classify motifs (e.g., R₂²(8) rings) and compare with similar amines .

- Validation Tools : Cross-check with Cambridge Structural Database (CSD) using Mercury’s packing similarity module .

Q. Example Workflow :

Refine data using SHELXL with Hirshfeld atom refinement .

Compare hydrogen-bonding patterns to thiophene-amine analogs (e.g., N-(thiophen-3-ylmethyl)butan-1-amine) .

What computational models predict solubility and intermolecular interactions of this amine in solvent systems?

Advanced Research Question

- PCP-SAFT Modeling : While effective for alcohols, it struggles with amines due to asymmetric H-bond donor/acceptor sites. Parameterize using experimental solubility data in hexane/water mixtures .

- Molecular Dynamics (MD) : Simulate solvation shells to assess thiophene-amine interactions (e.g., π-stacking vs. hydrophobic effects).

Data Contradiction Example :

PCP-SAFT may fail to predict the double azeotrope in pentan-2-one/butan-1-amine systems, necessitating manual correction .

What in vitro and in vivo models evaluate the biological activity of thiophene-containing amines?

Advanced Research Question

- Antimicrobial Assays : Use broth microdilution (MIC) against S. aureus and E. coli with cytotoxicity checks (e.g., HEK293 cells) .

- Receptor Binding Studies : Screen for serotonin/dopamine receptor affinity via radioligand displacement assays.

- In Vivo Neuroactivity : Employ elevated plus maze (EPM) tests in rodents for anxiolytic potential, adapting protocols from phenethylamine analogs .

Q. Methodological Note :

- Dose Optimization : Start with 1–10 mg/kg (IP) and monitor pharmacokinetics via LC-MS/MS.

How do electronic effects of the thiophene moiety influence reactivity in functionalization reactions?

Advanced Research Question

- Electrophilic Substitution : Thiophene’s electron-rich C3 position directs nitration/sulfonation.

- DFT Calculations : Compute Fukui indices to predict regioselectivity (e.g., C3 vs. C2 substitution) .

- Case Study : Compare bromination outcomes of this compound vs. phenyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.